Ergosta-7,24(28)-dien-6-one, 2,3,14,20,22-pentahydroxy-, (2beta,3beta,5beta,22R)-

説明

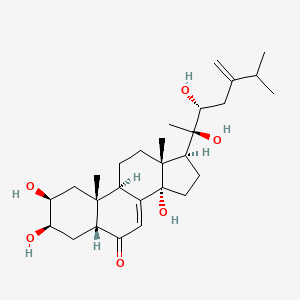

Ergosta-7,24(28)-dien-6-one, 2,3,14,20,22-pentahydroxy-, (2beta,3beta,5beta,22R)- is a triterpene carboxylic acid isolated from the medicinal fungus Polyporus umbellatus Fries. This compound has garnered attention due to its inhibitory effects on free radical-induced lysis of red blood cells (hemolysis) and its potential therapeutic applications .

準備方法

Ergosta-7,24(28)-dien-6-one, 2,3,14,20,22-pentahydroxy-, (2beta,3beta,5beta,22R)- is primarily isolated from the sclerotia of Polyporus umbellatus. The biosynthetic pathway of characteristic steroids in the sclerotia involves a symbiotic relationship with Armillaria species, which drives metabolomic and transcriptomic changes . High Performance Liquid Chromatography (HPLC) is commonly used to detect and quantify the content of polyporusterone B in the sclerotia .

化学反応の分析

Ergosta-7,24(28)-dien-6-one, 2,3,14,20,22-pentahydroxy-, (2beta,3beta,5beta,22R)- undergoes various chemical reactions, including oxidation, reduction, and substitution. It belongs to the class of pentahydroxy bile acids, alcohols, and derivatives, bearing five hydroxyl groups . Common reagents and conditions used in these reactions include semi-standard non-polar columns for gas chromatography . Major products formed from these reactions include various isomers of polyporusterone B .

科学的研究の応用

Ergosta-7,24(28)-dien-6-one, 2,3,14,20,22-pentahydroxy-, (2beta,3beta,5beta,22R)- has a wide range of scientific research applications:

作用機序

Ergosta-7,24(28)-dien-6-one, 2,3,14,20,22-pentahydroxy-, (2beta,3beta,5beta,22R)- exerts its effects through various molecular targets and pathways. It has been shown to inhibit free radical-induced lysis of red blood cells by stabilizing the cell membrane and preventing oxidative damage . Additionally, it has cytotoxic effects on leukemia cells by inducing apoptosis and inhibiting cell proliferation .

類似化合物との比較

Ergosta-7,24(28)-dien-6-one, 2,3,14,20,22-pentahydroxy-, (2beta,3beta,5beta,22R)- is unique among triterpene carboxylic acids due to its specific inhibitory effects on free radical-induced hemolysis and its cytotoxic activity against leukemia cells . Similar compounds include:

Polyporusterone A: Another triterpene carboxylic acid isolated from Polyporus umbellatus with similar biological activities.

Ergosterol: A steroid found in the sclerotia of Polyporus umbellatus, involved in the biosynthetic pathway of polyporusterone B.

Phytoecdysones: A group of compounds structurally related to polyporusterone B, known for their role in plant and insect development.

Ergosta-7,24(28)-dien-6-one, 2,3,14,20,22-pentahydroxy-, (2beta,3beta,5beta,22R)- stands out due to its specific biological activities and potential therapeutic applications, making it a valuable compound for further research and development.

生物活性

Ergosta-7,24(28)-dien-6-one, 2,3,14,20,22-pentahydroxy-, (2beta,3beta,5beta,22R)- is a bioactive compound primarily derived from the medicinal fungus Polyporus umbellatus. This compound belongs to a class of triterpenes and exhibits a range of biological activities that have garnered significant research interest. This article explores its biological activity through detailed findings from various studies.

The biological activity of Ergosta-7,24(28)-dien-6-one can be attributed to several mechanisms:

- Antioxidant Activity : The compound demonstrates significant antioxidant properties by scavenging reactive oxygen species (ROS), thereby inhibiting oxidative stress-induced cellular damage. This activity is crucial for protecting cells from oxidative damage and has implications in aging and chronic diseases.

- Cytotoxic Effects : Ergosta-7,24(28)-dien-6-one has been shown to induce apoptosis in various cancer cell lines. Studies indicate that it interferes with key signaling pathways involved in cell survival and proliferation. For instance, it has been reported to exhibit cytotoxicity against leukemia cells by promoting apoptotic processes .

- Anti-inflammatory Properties : The compound reduces inflammation by inhibiting the production of pro-inflammatory cytokines. This effect is particularly relevant in the context of chronic inflammatory diseases where excessive cytokine production contributes to disease pathology.

Antioxidant Activity

A study demonstrated that Ergosta-7,24(28)-dien-6-one effectively inhibited free radical-induced hemolysis in red blood cells. The IC50 value was determined to be significantly lower than that of common antioxidants like ascorbic acid, indicating superior protective effects against oxidative damage.

Cytotoxicity Against Cancer Cells

In vitro studies have shown that Ergosta-7,24(28)-dien-6-one exhibits potent cytotoxicity against various human cancer cell lines. For example:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Induction of apoptosis via mitochondrial pathway |

| HL-60 (Leukemia) | 8.0 | Activation of caspase-dependent apoptosis |

| HeLa (Cervical) | 15.0 | Cell cycle arrest at G1 phase |

These results suggest potential therapeutic applications in cancer treatment .

Anti-inflammatory Effects

Research indicates that Ergosta-7,24(28)-dien-6-one can suppress the expression of inflammatory markers in macrophages stimulated with lipopolysaccharide (LPS). The compound reduced levels of TNF-alpha and IL-6 significantly compared to untreated controls.

Comparative Analysis with Similar Compounds

Ergosta-7,24(28)-dien-6-one shares structural similarities with other bioactive sterols such as ergosterol and ecdysterone. A comparative analysis highlights their respective activities:

| Compound | Antioxidant Activity | Cytotoxicity | Anti-inflammatory Activity |

|---|---|---|---|

| Ergosta-7,24(28)-dien-6-one | High | High | Moderate |

| Ergosterol | Moderate | Low | Low |

| Ecdysterone | Moderate | Moderate | High |

This comparison underscores the unique potency of Ergosta-7,24(28)-dien-6-one among related compounds .

特性

IUPAC Name |

(2S,3R,5R,9R,10R,13R,14S,17S)-17-[(2R,3R)-2,3-dihydroxy-6-methyl-5-methylideneheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H44O6/c1-15(2)16(3)11-24(32)27(6,33)23-8-10-28(34)18-12-20(29)19-13-21(30)22(31)14-25(19,4)17(18)7-9-26(23,28)5/h12,15,17,19,21-24,30-34H,3,7-11,13-14H2,1-2,4-6H3/t17-,19-,21+,22-,23-,24+,25+,26+,27+,28+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQDKHYZVFZGSRC-DWJOQFFMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=C)CC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=C)C[C@H]([C@@](C)([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)C)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601163192 | |

| Record name | (2β,3β,5β,22R)-2,3,14,20,22-Pentahydroxyergosta-7,24(28)-dien-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601163192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141360-89-6 | |

| Record name | (2β,3β,5β,22R)-2,3,14,20,22-Pentahydroxyergosta-7,24(28)-dien-6-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141360-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2β,3β,5β,22R)-2,3,14,20,22-Pentahydroxyergosta-7,24(28)-dien-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601163192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。